molecular formula C10H13NO2 B2737673 N-(5-Hydroxy-2,4-dimethylphenyl)acetamide CAS No. 1863131-85-4

N-(5-Hydroxy-2,4-dimethylphenyl)acetamide

Cat. No.: B2737673
CAS No.: 1863131-85-4
M. Wt: 179.219
InChI Key: KYFWKVPNFRBWMW-UHFFFAOYSA-N
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Description

N-(5-Hydroxy-2,4-dimethylphenyl)acetamide is a substituted acetamide derivative featuring a phenyl ring with hydroxyl (-OH) and methyl (-CH₃) groups at positions 5, 2, and 4, respectively. This structure confers unique physicochemical properties, such as moderate lipophilicity (predicted LogP ~1.5–2.0) due to the methyl groups, and hydrogen-bonding capacity from the hydroxyl and amide moieties. For instance, the amino-substituted analog (CAS 53780-33-9) has a molecular weight of 178.23 g/mol, LogP of 0.8, and a boiling point of 358.6°C, suggesting that the hydroxy variant may exhibit higher polarity and lower thermal stability .

Properties

IUPAC Name

N-(5-hydroxy-2,4-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-6-4-7(2)10(13)5-9(6)11-8(3)12/h4-5,13H,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYFWKVPNFRBWMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Hydroxy-2,4-dimethylphenyl)acetamide typically involves the acylation of 5-hydroxy-2,4-dimethylaniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(5-Hydroxy-2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of 5-acetyl-2,4-dimethylphenol.

    Reduction: Formation of N-(5-amino-2,4-dimethylphenyl)acetamide.

    Substitution: Formation of various substituted phenylacetamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-Hydroxy-2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the amide group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) LogP Key Features
N-(5-Hydroxy-2,4-dimethylphenyl)acetamide 5-OH, 2-CH₃, 4-CH₃ C₁₀H₁₃NO₂ 179.22 (calc.) ~1.8 Enhanced lipophilicity from methyl groups; polar hydroxyl group.
N-(4-Hydroxyphenyl)acetamide (Paracetamol) 4-OH C₈H₉NO₂ 151.16 0.49 Widely used analgesic; lower LogP due to absence of methyl groups .
N-(5-Amino-2,4-dimethylphenyl)acetamide 5-NH₂, 2-CH₃, 4-CH₃ C₁₀H₁₄N₂O 178.23 0.80 Amino group increases reactivity; used in HPLC studies (Newcrom R1 column) .
N-(3-Chloro-4-hydroxyphenyl)acetamide 4-OH, 3-Cl C₈H₈ClNO₂ 185.61 1.25 Chlorine substituent enhances electronegativity and stability .
N-(2-Hydroxy-5-nitrophenyl)acetamide 2-OH, 5-NO₂ C₈H₈N₂O₄ 196.16 1.02 Nitro group introduces electron-withdrawing effects; alters redox behavior .

Pharmacological and Toxicological Profiles

  • Paracetamol: Known for hepatotoxicity at high doses due to NAPQI metabolite .
  • N-(5-Amino-2,4-dimethylphenyl)acetamide: Classified under GHS guidelines with precautions for inhalation and skin contact, indicating moderate toxicity .
  • N-(3-Chloro-4-hydroxyphenyl)acetamide : Chlorine substitution may enhance antimicrobial activity but also increase environmental persistence .

Analytical Methods

  • HPLC Analysis: N-(5-Amino-2,4-dimethylphenyl)acetamide is analyzed using a Newcrom R1 column with reverse-phase conditions, suggesting similar methods could apply to the hydroxy variant with adjusted mobile phases (e.g., methanol/water) .
  • LogP Differences : Methyl groups in this compound may extend retention times compared to paracetamol .

Biological Activity

N-(5-Hydroxy-2,4-dimethylphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound features a phenolic hydroxyl group and an acetamide functional group, which contribute to its biological properties. The compound's structure allows for hydrogen bonding and interactions with various biological targets.

The biological activity of this compound is primarily attributed to its:

  • Antimicrobial Properties : The compound has been investigated for its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

The specific interactions at the molecular level involve the hydroxy group forming hydrogen bonds with biological molecules, while the amide group participates in biochemical reactions that can modulate enzyme and receptor activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has been shown to exhibit activity against:

  • Staphylococcus aureus (including methicillin-resistant strains)
  • Escherichia coli
  • Candida species

This broad-spectrum activity suggests its potential as a therapeutic agent against resistant pathogens .

Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory properties in vitro. It is believed to reduce the production of inflammatory mediators such as TNF-alpha and IL-6. This effect is significant in conditions characterized by chronic inflammation .

Study 1: Antimicrobial Efficacy

In a study examining various substituted acetamides, this compound was found to have an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus. This indicates a moderate level of antimicrobial activity compared to other compounds tested .

Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory effects of this compound in a murine model of arthritis. Treatment with this compound resulted in a significant reduction in paw swelling and joint damage, correlating with decreased levels of inflammatory cytokines in serum samples .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameAntimicrobial ActivityAnti-inflammatory Activity
N-(2,4-Dimethylphenyl)acetamideModerateLow
N-(3-Hydroxy-2,4-dimethylphenyl)acetamideHighModerate
This compound Moderate High

This table illustrates that while other compounds may exhibit varying levels of activity, this compound shows promising potential in both areas.

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